1H-indazole-7-thiol
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Overview
Description
1H-Indazole-7-thiol is a heterocyclic compound that features a thiol group attached to the seventh position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiol group in this compound adds to its reactivity and potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-7-thiol can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which can then be cyclized to form indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described, which involves the formation of N–N bonds in DMSO under an O2 atmosphere .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding hydrosulfides.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Disulfides.
Reduction: Hydrosulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1H-Indazole-7-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indazole-7-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The compound can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
1H-Indazole: Lacks the thiol group but shares the indazole core structure.
2H-Indazole: An isomer with different positioning of nitrogen atoms.
Uniqueness: 1H-Indazole-7-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Properties
CAS No. |
312746-73-9 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-indazole-7-thiol |
InChI |
InChI=1S/C7H6N2S/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9) |
InChI Key |
GXNKOCNKXFJAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)NN=C2 |
Origin of Product |
United States |
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